![molecular formula C11H23NO B13309193 1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13309193.png)
1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol is a chemical compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with two methyl groups and an amino group attached to a propanol chain. It is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 4,4-dimethylcyclohexylamine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding ketone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Scientific Research Applications
1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(4,4-Dimethylcyclohexyl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-amino-2-(4,4-dimethylcyclohexyl)propan-2-ol hydrochloride: This compound has a similar structure but includes a hydrochloride salt, which can affect its solubility and reactivity.
2-Propanol, 1-[(4,4-dimethylcyclohexyl)amino]-: Another closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a variety of applications in research and industry.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[(4,4-dimethylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9(13)8-12-10-4-6-11(2,3)7-5-10/h9-10,12-13H,4-8H2,1-3H3 |
InChI Key |
YIYSPZIKVGNQLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCC(CC1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13309110.png)

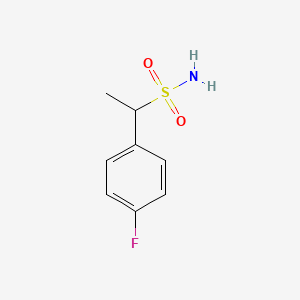
![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B13309118.png)
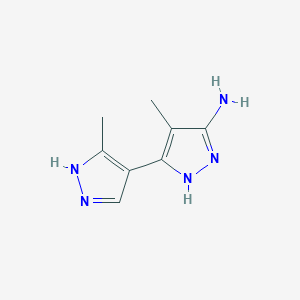
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13309124.png)
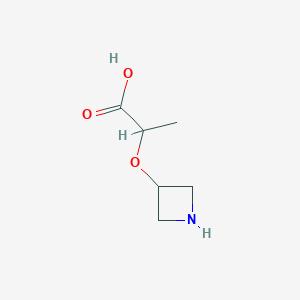
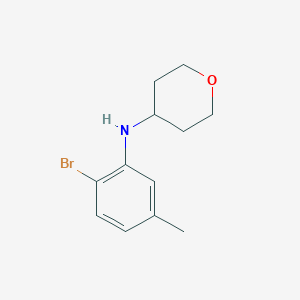
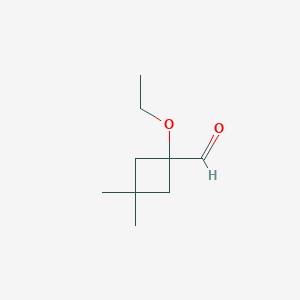
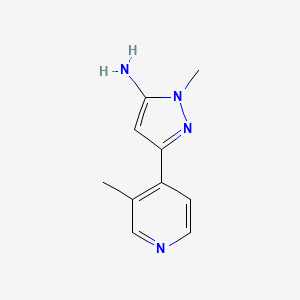
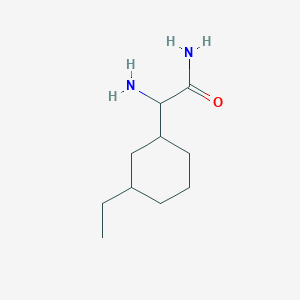
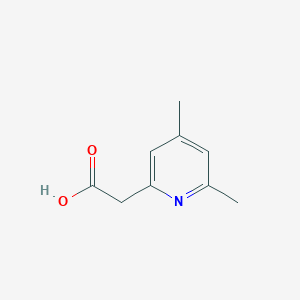
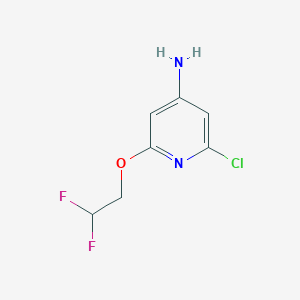
![7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B13309180.png)
